An In-depth Technical Guide to the Chemical Properties and Structure of 4-Phenylazophenol
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Phenylazophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazophenol, also known as 4-hydroxyazobenzene, is an organic compound belonging to the azo dye family. Its chemical structure, characterized by a phenyl group linked to a phenol through an azo bridge (-N=N-), gives rise to its distinctive color and chemical reactivity. This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-phenylazophenol, with a focus on quantitative data, experimental methodologies, and the crucial aspect of its tautomeric equilibrium. This information is vital for its application in research, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-phenylazophenol are summarized in the table below, providing a clear reference for laboratory applications.
| Property | Value |
| IUPAC Name | 4-(phenyldiazenyl)phenol |
| Synonyms | 4-Hydroxyazobenzene, p-Phenylazophenol, Solvent Yellow 7 |
| CAS Number | 1689-82-3 |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| Appearance | Brown or orange crystalline powder[1] |
| Melting Point | 150-152 °C[1] |
| Boiling Point | 230 °C at 20 mmHg[1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene, DMSO, and methanol.[1] |
| pKa | 8.2 - 8.93 |
| UV-Vis (λmax) | 347 nm (in methanol) |
Molecular Structure and Tautomerism
A key feature of 4-phenylazophenol's chemistry is its existence as a mixture of two tautomeric forms in equilibrium: the azo form (phenol-azo) and the hydrazone form (quinone-hydrazone). This equilibrium is influenced by factors such as the solvent, temperature, and pH.
The azo form is characterized by the -N=N- double bond, while the hydrazone form contains a C=O double bond and an N-N single bond with a labile proton. Spectroscopic evidence, including UV-Visible, IR, and NMR spectroscopy, confirms the presence of both tautomers. For instance, the UV-Visible spectrum often shows distinct absorption bands for each form, with the hydrazone tautomer typically absorbing at a longer wavelength (bathochromic shift) compared to the azo form.
Below is a diagram illustrating the tautomeric equilibrium of 4-phenylazophenol.
Caption: Azo-Hydrazone Tautomerism of 4-Phenylazophenol.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of 4-phenylazophenol and studying its tautomerism. In a typical ¹H NMR spectrum, the aromatic protons of both the phenyl and phenol rings will appear as multiplets in the range of δ 6.8-8.0 ppm. The phenolic -OH proton will exhibit a characteristic singlet, the chemical shift of which can be highly dependent on the solvent and concentration. In the hydrazone tautomer, the N-H proton will also give rise to a distinct signal.
The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons. The carbon attached to the hydroxyl group in the azo form will have a chemical shift in the range of δ 155-160 ppm, while the carbonyl carbon in the hydrazone form will appear further downfield, typically above δ 180 ppm. The presence of signals corresponding to both tautomers in the NMR spectra provides direct evidence for the equilibrium in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in 4-phenylazophenol. Key vibrational bands include:
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O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
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N=N stretching: A weak to medium intensity band around 1400-1450 cm⁻¹, indicative of the azo group. The weakness of this band is a known characteristic of symmetrically substituted azo compounds.
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C=O stretching: In the hydrazone tautomer, a strong absorption band corresponding to the quinone-like carbonyl group is expected in the region of 1650-1680 cm⁻¹.
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N-H bending: The hydrazone form will also show N-H bending vibrations, typically in the range of 1500-1650 cm⁻¹.
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Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H stretching: Signals above 3000 cm⁻¹.
The relative intensities of the O-H and C=O stretching bands can provide qualitative insights into the position of the tautomeric equilibrium.
Experimental Protocols
Synthesis of 4-Phenylazophenol
A standard laboratory synthesis of 4-phenylazophenol involves a two-step process: the diazotization of aniline followed by an azo coupling reaction with phenol.
Materials:
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Aniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Phenol
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Sodium Hydroxide (NaOH)
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Ice
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Distilled Water
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Ethanol
Workflow Diagram:
Caption: Synthetic Workflow for 4-Phenylazophenol.
Procedure:
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Diazotization of Aniline:
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Dissolve a measured amount of aniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
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Azo Coupling with Phenol:
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In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
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Cool this alkaline phenol solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate of 4-phenylazophenol should form immediately.
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Continue stirring the reaction mixture in the ice bath for 30-40 minutes to ensure the completion of the coupling reaction.
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Isolation and Purification:
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Isolate the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.
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Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final pure 4-phenylazophenol.
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Dry the purified product in a vacuum oven at a low temperature.
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Determination of Melting Point
The melting point of 4-phenylazophenol can be determined using a standard melting point apparatus.
Procedure:
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Finely powder a small amount of the dry, purified 4-phenylazophenol.
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Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (150-152 °C).
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Then, decrease the heating rate to about 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range). A sharp melting range (1-2 °C) is indicative of a pure compound.
Determination of pKa by UV-Visible Spectrophotometry
The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values.
Procedure:
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Prepare a stock solution of 4-phenylazophenol in a suitable solvent (e.g., ethanol or a water-miscible organic solvent).
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Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 7 to 10).
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To a series of cuvettes, add a constant small aliquot of the 4-phenylazophenol stock solution and fill to a final volume with the different buffer solutions.
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Measure the UV-Visible absorption spectrum of each solution.
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Identify the wavelength of maximum absorbance for both the acidic form (HA) and the basic form (A⁻).
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Plot the absorbance at the λmax of the basic form versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data at a specific wavelength where the acidic and basic forms have different molar absorptivities.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties, structural characteristics, and relevant experimental protocols for 4-phenylazophenol. The tabulated data offers a quick reference for its physical and chemical constants, while the discussion on its azo-hydrazone tautomerism highlights a critical aspect of its chemical behavior. The provided experimental methodologies for its synthesis and the determination of its key properties serve as a practical resource for researchers. A thorough understanding of these fundamental aspects of 4-phenylazophenol is essential for its effective utilization in scientific research and development.
